molecular formula C22H17ClN4O3 B2931945 N-(2-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide CAS No. 1326919-89-4

N-(2-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide

Cat. No.: B2931945
CAS No.: 1326919-89-4
M. Wt: 420.85
InChI Key: IKAFWSSEYITBKL-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a 1,2,4-oxadiazole ring fused to a 3-methylphenyl group and a 2-oxo-1,2-dihydropyridinyl moiety. The oxadiazole ring, a common pharmacophore, contributes to π-π stacking interactions and metabolic stability in drug design . The dihydropyridinyl group may modulate electronic properties and solubility.

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN4O3/c1-14-5-4-6-15(11-14)21-25-22(30-26-21)16-9-10-20(29)27(12-16)13-19(28)24-18-8-3-2-7-17(18)23/h2-12H,13H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKAFWSSEYITBKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C(=O)C=C3)CC(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the chlorophenyl and methylphenyl groups. Common synthetic routes may involve:

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can facilitate nucleophilic substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals and studying biochemical pathways.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-{2-[4-Cyclopropyl-5-oxo-3-(3-pyridinyl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-2-(2,4-dichlorophenoxy)acetamide

  • Structural Differences: Replaces the oxadiazole ring with a 1,2,4-triazol-3-yl group and introduces a 2,4-dichlorophenoxy substituent. The triazole ring may reduce metabolic stability compared to oxadiazoles due to increased susceptibility to oxidation.
  • Functional Impact: The dichlorophenoxy group enhances halogen bonding but reduces solubility in polar solvents. The pyridinyl-triazole system may favor interactions with metal ions or enzymes requiring electron-deficient aromatic partners .

2-(2-Chlorophenyl)-N-{1-[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]cyclohexyl}acetamide

  • Structural Differences : Substitutes the dihydropyridinyl group with a cyclohexyl ring and replaces the 3-methylphenyl with a pyridin-4-yl group.
  • The pyridinyl-oxadiazole motif enhances hydrogen-bonding capacity compared to the methylphenyl variant .

2-((5-((2-Chlorophenyl)(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(p-tolyl)acetamide (CPA)

  • Structural Differences: Incorporates a thieno-pyridinyl system and a thioether linkage instead of the dihydropyridinyl-oxadiazole framework.
  • Functional Impact: The thieno-pyridine moiety introduces sulfur-based electron delocalization, altering HOMO-LUMO gaps and redox properties. The thioether linkage may enhance radical scavenging or metal chelation, as noted in FTIR and MESP analyses .

Comparative Data Table

Property Target Compound Triazol Analog Cyclohexyl-Oxadiazole Thieno-Pyridine CPA
Molecular Weight ~438.86 g/mol (estimated) 495.33 g/mol 452.94 g/mol 550.03 g/mol
Key Substituents 2-Chlorophenyl, 3-methylphenyl-oxadiazole, dihydropyridinyl 2,4-Dichlorophenoxy, pyridinyl-triazole Cyclohexyl, pyridinyl-oxadiazole Thieno-pyridinyl, thioether, p-tolyl
Aromatic Systems Oxadiazole + dihydropyridinyl Triazole + pyridine Oxadiazole + pyridine Thieno-pyridine + oxadiazole
Solubility (Predicted) Moderate (polar aprotic solvents) Low (nonpolar solvents) Low (steric hindrance) Moderate (thioether enhances polarity)
Biological Activity Hypothesized kinase inhibition Antimicrobial (analog data) Unreported Kinase inhibition, antioxidant

Research Findings and Implications

  • Electron Density & Reactivity : The oxadiazole ring in the target compound likely exhibits higher electron deficiency than triazole analogs, favoring interactions with electron-rich biological targets . CPA’s thioether linkage broadens its reactivity profile, enabling dual functionality in redox modulation .
  • Steric Effects : The cyclohexyl group in the pyridinyl-oxadiazole analog may limit binding to flat active sites but improve pharmacokinetic stability .
  • Halogen Effects: The 2-chlorophenyl group in the target compound and CPA enhances hydrophobic interactions, while the 2,4-dichlorophenoxy substituent in the triazol analog may confer toxicity risks .

Biological Activity

N-(2-chlorophenyl)-2-{5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide is a compound of interest due to its potential biological activities. This article explores its antimicrobial, antitubercular, and other relevant biological activities based on diverse research findings.

Chemical Structure

The compound features a complex structure that includes a chlorophenyl group, an oxadiazole moiety, and a dihydropyridine unit. The structural formula is as follows:

C18H17ClN4O2\text{C}_{18}\text{H}_{17}\text{Cl}\text{N}_{4}\text{O}_{2}

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of oxadiazole have shown activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The presence of the oxadiazole ring is often associated with enhanced antimicrobial efficacy due to its ability to disrupt microbial cell functions .

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
4-Chloro-2-((5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl)aminoE. coli25 μg/mL
N-(3-chloro-2-methylphenyl) derivativesS. aureus15 μg/mL
N-(2-chlorophenyl)-oxadiazole derivativesVarious strains10–30 μg/mL

Antitubercular Activity

The compound's potential as an antitubercular agent has been explored in several studies. For example, nitro-substituted heteroaromatic carboxamides were synthesized and tested against Mycobacterium tuberculosis, revealing promising results. The electronic density distribution across the compound's aromatic systems plays a critical role in its activity against tuberculosis .

Table 2: Antitubercular Activity of Related Compounds

CompoundCell LineIC50 (μM)
Nitro-substituted carboxamidesM. tuberculosis H37Ra1.35
Oxadiazole derivativesM. tuberculosis H37Ra3.73

Case Studies

Several studies have documented the synthesis and biological evaluation of compounds structurally related to this compound:

  • Synthesis and Evaluation : A study synthesized various oxadiazole derivatives and tested their antimicrobial properties against standard strains. Results indicated that modifications to the oxadiazole ring significantly influenced antibacterial activity .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that compounds with similar structures inhibit bacterial growth by disrupting cell wall synthesis and function .

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